1,1,2,2-tetrafluoro-N,N-dimethylethanamine
Overview
Description
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine is a fluorinated organic compound with the molecular formula CHF2CF2N(CH3)2. It is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability compared to non-fluorinated analogs .
Scientific Research Applications
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine has several applications in scientific research:
Mechanism of Action
Target of Action
It is often used as a fluorinating agent in organic synthesis , suggesting that its targets could be organic compounds that require the introduction of fluorine atoms.
Mode of Action
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine interacts with its targets by introducing fluorine atoms into the organic compounds . The exact mechanism of this interaction and the resulting changes depend on the specific reaction conditions and the nature of the target compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target compound and the nature of the fluorination reaction . Fluorination can significantly alter the properties of organic compounds, potentially leading to a wide range of molecular and cellular effects.
Safety and Hazards
Preparation Methods
The synthesis of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine typically involves the reaction of appropriate fluorinated precursors with dimethylamine. One common method is through the trifluoromethylation reaction, where a fluorinated precursor is reacted under controlled conditions to introduce the tetrafluoroethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, making the carbon atoms more electrophilic.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature can influence its behavior under oxidative or reductive conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Comparison with Similar Compounds
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine can be compared to other fluorinated amines, such as:
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: This compound also contains multiple fluorine atoms and exhibits similar reactivity but differs in its specific applications and properties.
N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine: While structurally similar, this compound may have different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific fluorination pattern and its applications in both synthetic chemistry and medicinal research .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620545 | |
Record name | N,N-dimethyl-2H-perfluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-50-1 | |
Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2H-perfluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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